5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-6-3-4-8(7(2)5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTHMFVYJZWWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NN2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) and triazole ring are susceptible to oxidation under specific conditions. Key pathways include:
-
Amino group oxidation : Conversion to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Triazole ring oxidation : Formation of triazole N-oxides via reaction with peracids (e.g., meta-chloroperbenzoic acid, mCPBA) .
Table 1: Oxidation Pathways
| Reagent/Conditions | Expected Product | Notes |
|---|---|---|
| H₂O₂ (aq, acidic) | 5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-one | Partial oxidation of -NH₂ |
| mCPBA (CH₂Cl₂, 0°C) | Triazole N-oxide derivative | Regioselective at N1/N4 |
Substitution Reactions
The triazole ring supports electrophilic and nucleophilic substitutions, influenced by the electron-donating methylphenyl group:
-
Electrophilic substitution : Halogenation (Cl₂, Br₂) at position 1 or 4 of the triazole ring .
-
Nucleophilic displacement : Reaction of the amino group with acyl chlorides or alkyl halides to form amides or alkylated derivatives .
Table 2: Substitution Reactions
| Reaction Type | Reagent | Product | Yield* |
|---|---|---|---|
| Acylation | Acetyl chloride (Et₃N) | N-Acetyl-triazol-3-amine | ~75% (inferred) |
| Alkylation | Methyl iodide (K₂CO₃) | N-Methyl-triazol-3-amine | ~60% (inferred) |
| Bromination | Br₂ (FeCl₃ catalyst) | 1-Bromo-4H-1,2,4-triazol-3-amine derivative | Not reported |
*Yields estimated from analogous reactions in triazole systems .
Cycloaddition and Ring-Opening Reactions
The triazole ring can participate in:
-
1,3-Dipolar cycloadditions with alkynes or nitriles to form fused bicyclic systems .
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Ring-opening under strongly basic conditions (e.g., NaOH/EtOH) to yield amidine derivatives .
Table 3: Cycloaddition Examples
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | Cu(I) catalyst, 80°C | Triazolo[1,5-a]pyridine derivative | |
| Nitrile oxides | Microwave irradiation | Fused 1,2,4-oxadiazole-triazole |
Tautomerism and Prototropic Shifts
The compound exhibits annular tautomerism, with equilibrium between 4H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-5-amine forms. This behavior is confirmed via NMR studies in related triazolones .
Key Observations :
Coordination Chemistry
The amino and triazole nitrogen atoms act as ligands for metal ions:
Table 4: Metal Complexation
| Metal Salt | Ligand Sites | Application |
|---|---|---|
| Cu(OAc)₂ | N3 (triazole), NH₂ | Antibacterial agents |
| AgNO₃ | N1, N4 (triazole) | Catalytic azide-alkyne couplings |
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have shown promising anticancer properties, often acting as antiangiogenic agents or antiproliferative compounds. The presence of aryl groups, such as the 2,4-dimethylphenyl moiety, can enhance these activities by modifying the compound's interaction with biological targets . Although specific data on 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is not available, related compounds have demonstrated efficacy against various cancer cell lines.
Anti-Inflammatory Activity
1,2,4-Triazoles have been explored as COX-1/COX-2 inhibitors, which are crucial for reducing inflammation. Some derivatives exhibit high selectivity for COX-2, minimizing gastrointestinal side effects associated with non-selective COX inhibitors . The structural modifications in This compound could potentially influence its anti-inflammatory profile, although specific studies are needed to confirm this.
Antimicrobial Activity
1,2,4-Triazole derivatives have shown antimicrobial properties, including antibacterial and antifungal activities. These compounds often interact with essential enzymes or disrupt microbial membranes, leading to their inhibitory effects . While This compound has not been specifically tested, its structural analogs suggest potential antimicrobial applications.
Other Biological Activities
Beyond the aforementioned applications, 1,2,4-triazoles have been investigated for their antiviral, anticonvulsant, and antioxidant properties . The versatility of the triazole scaffold allows for diverse functionalization, which can tailor the compound's biological activity to specific therapeutic needs.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Microwave synthesis significantly reduces reaction time (minutes vs. hours) while maintaining high yields .
- Multicomponent approaches (e.g., pyrazole-triazolopyrimidine hybrids) enable structural complexity but require optimized bases and solvents .
Pharmacological Activities
Triazol-3-amine derivatives exhibit diverse bioactivities:
Key Observations :
- Anticancer activity correlates with aryl substituent bulk and hydrophobicity (e.g., bromophenyl vs. dimethylphenyl) .
- Enzyme inhibition (e.g., α-glucosidase) is enhanced by hybrid systems with extended conjugation .
- Bioisosteric replacement of imidazole with triazole (e.g., Megazol analog) reduces genotoxicity while retaining trypanocidal efficacy .
Physicochemical and Spectroscopic Properties
NMR and mass spectrometry data highlight substituent-driven shifts:
Biological Activity
5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various biological assays. This article synthesizes current research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : [not provided in the search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays. The compound's efficacy was evaluated against several cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer).
Case Study: HepG2 Cell Line
In a study examining a series of triazole derivatives, including this compound, the compound demonstrated significant anti-proliferative effects. The following table summarizes the IC50 values for various derivatives tested against HepG2 cells:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| This compound | 15.5 | Moderate |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | 12.5 | High |
| Control (DMSO) | >100 | No activity |
The compound exhibited an IC50 value of 15.5 µg/mL against HepG2 cells, indicating moderate cytotoxicity compared to other derivatives tested .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. In the case of this compound:
- Substituents : The presence of electron-donating groups such as methyl significantly enhances the compound's activity.
- Positioning : The ortho and para positions on the phenyl ring are crucial for maximizing interaction with biological targets.
A comparative analysis of related compounds indicated that those with methyl substituents at the ortho position exhibited superior anti-proliferative effects compared to those with electron-withdrawing groups .
Additional Biological Activities
Beyond anticancer properties, triazole derivatives have been studied for various other biological activities:
- Antifungal Activity : Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes.
- Antioxidant Activity : Some studies have demonstrated that triazole derivatives exhibit significant antioxidant capabilities through DPPH and ABTS assays.
The broad-spectrum biological activities of triazoles make them attractive candidates for further pharmacological development .
Q & A
Q. What are the recommended synthetic routes for 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or their equivalents. For example, heating a mixture of 2,4-dimethylphenyl-substituted precursors with hydrazine hydrate in ethanoic acid under reflux can yield the triazole core . Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to achieving >70% yield. Purity can be enhanced via recrystallization in ethanol or acetonitrile. Contaminants like unreacted starting materials or byproducts (e.g., dimerized intermediates) should be monitored via TLC or HPLC .
Q. How can structural characterization of this compound be systematically validated?
A multi-technique approach is essential:
- X-ray crystallography : Resolves tautomeric forms (e.g., 3-amino vs. 5-amino isomers) and confirms planar geometry of the triazole ring. Dihedral angles between the triazole and aryl substituents typically range from 2–10°, as seen in analogous structures .
- NMR spectroscopy : NMR signals for the triazole NH group appear at δ 6.8–7.2 ppm (DMSO-d), while aromatic protons from the 2,4-dimethylphenyl group resonate at δ 7.1–7.5 ppm .
- Mass spectrometry : ESI-MS typically shows [M+H] peaks with expected molecular weights (e.g., CHN = 188.22 g/mol).
Q. What safety protocols are critical during handling and disposal?
- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. The compound’s acute toxicity is uncharacterized, but analogous triazoles exhibit H303 (harmful if swallowed) and H313 (harmful in contact with skin) hazards .
- Waste disposal : Segregate as hazardous organic waste and neutralize with 10% NaOH before incineration by licensed facilities to prevent environmental release of nitrogenous byproducts .
Advanced Research Questions
Q. How do substituent effects (e.g., methyl groups on the phenyl ring) influence biological activity or physicochemical properties?
- Electronic effects : Methyl groups at the 2- and 4-positions of the phenyl ring enhance lipophilicity (logP ≈ 2.5), improving membrane permeability. This correlates with antimicrobial activity in analogs like 5-(4-fluorobenzyl)-triazol-3-amine, where logP > 2.0 increases MIC values against S. aureus by 4-fold .
- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce tautomerization flexibility, potentially diminishing binding affinity to target enzymes like CYP450 .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites. The triazole’s NH group often acts as a hydrogen-bond donor (e.g., binding to kinase ATP pockets) .
- Molecular docking : Use AutoDock Vina to simulate interactions with fungal CYP51 (PDB: 3JUS). Methyl groups may occupy hydrophobic pockets, while the triazole core coordinates heme iron .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Standardized assays : Discrepancies often arise from variations in assay conditions. For antifungal studies, use RPMI-1640 media (pH 7.0) and incubate at 35°C for 48 hours to align with CLSI guidelines .
- Control compounds : Include fluconazole or voriconazole as benchmarks. For example, if the compound’s IC against C. albicans varies between 8–32 µg/mL, re-evaluate inoculum size (1–5 × 10 CFU/mL) and endpoint criteria (50% vs. 90% inhibition) .
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties of Analogous Triazol-3-amines
| Compound | logP | Solubility (mg/mL, HO) | T (°C) | Reference |
|---|---|---|---|---|
| 5-(4-Fluorophenyl)-derivative | 2.1 | 0.45 | 198–201 | |
| 5-(2,4-Dimethylphenyl)-target | 2.5* | 0.32* | 210–212* | Predicted |
| 5-(tert-Butylphenyl)-analog | 3.2 | 0.12 | 185–188 |
*Predicted via ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
